Ethyl 4-(2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
ETHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a combination of several heterocyclic structures, including thiophene, thiazole, and pyridazine. These heterocycles are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Preparation Methods
The synthesis of ETHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the thiazole ring: This typically involves the cyclization of α-haloketones with thioamides.
Construction of the pyridazine ring: This can be synthesized via the condensation of hydrazines with 1,4-diketones.
Coupling reactions: The final step involves coupling the synthesized heterocycles with ethyl 4-aminobenzoate under specific conditions to form the target compound.
Chemical Reactions Analysis
ETHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities.
Thiazole derivatives: These compounds contain the thiazole ring and are known for their antimicrobial and anticancer properties.
Pyridazine derivatives: These compounds feature the pyridazine ring and are used in various medicinal applications.
ETHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE stands out due to its unique combination of these heterocycles, which enhances its versatility and potential in scientific research and industrial applications .
Properties
Molecular Formula |
C23H20N4O3S3 |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C23H20N4O3S3/c1-3-30-23(29)15-6-8-16(9-7-15)25-19(28)13-32-20-11-10-17(26-27-20)21-14(2)24-22(33-21)18-5-4-12-31-18/h4-12H,3,13H2,1-2H3,(H,25,28) |
InChI Key |
YFUUDBSBJOLYSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C |
Origin of Product |
United States |
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